5-Bromo-2-furaldehyde

説明

Significance in Organic Synthesis and Medicinal Chemistry

The reactivity of 5-bromo-2-furaldehyde, owing to its aldehyde and bromo functionalities, makes it a versatile building block in organic chemistry. ontosight.ai The bromine atom is a particularly active group, facilitating its use in the preparation of numerous derivatives. guidechem.com This has led to its application in the synthesis of a wide array of more complex molecules. chemimpex.com

A significant area of its application is in palladium-catalyzed cross-coupling reactions. For instance, it is used in the synthesis of 5-substituted 2-furaldehydes through reactions with various aryl- and heteroarylzinc halides. nih.gov It also participates in direct coupling reactions with other aromatic compounds like furfural (B47365) and thiophene (B33073) derivatives, leading to novel heteroaryl compounds. researchgate.net These reactions are crucial for creating new materials and potential drug candidates. chemimpex.com

In the field of medicinal chemistry, this compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its derivatives have been investigated for a range of biological activities. For example, it is used in the preparation of brominated nitrovinylfuran, which has shown antibacterial properties. chemicalbook.com Furthermore, there is growing interest in its application for developing antiviral, antiparasitic, antimalarial, and anticancer drugs. guidechem.com The introduction of the bromine atom can enhance or modify the biological efficacy of the resulting compounds. guidechem.com

Historical Context of Furan (B31954) Chemistry and Halogenated Derivatives

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. atamanchemicals.comwikipedia.org A pivotal moment came in 1831 when Johann Wolfgang Döbereiner first reported furfural, a key furan derivative, which was later characterized by John Stenhouse. atamanchemicals.comwikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. atamanchemicals.comwikipedia.org The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which furfural is produced. atamanchemicals.com

Furan is a heterocyclic organic compound with a five-membered aromatic ring containing four carbon atoms and one oxygen atom. atamanchemicals.com Its aromatic character, though less pronounced than that of benzene (B151609), makes it more reactive in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom. wikipedia.org This reactivity has been a cornerstone of its extensive use in organic synthesis.

The introduction of halogen atoms, such as bromine, to the furan ring further enhances its synthetic utility. Halogenated furans are valuable intermediates because the halogen can be easily substituted, opening up pathways for the synthesis of a wide variety of derivatives. nih.gov However, the methods for introducing and substituting halogens have evolved to be more environmentally conscious. nih.gov

The synthesis of this compound itself has seen methodological advancements. Traditional bromination of 2-furaldehyde often led to a mixture of products. asianpubs.org More modern and selective methods have been developed, such as using ionic liquids like 1-butyl-3-methylimidazolium tribromide as the brominating agent, which improves yield, purity, and the environmental profile of the reaction. asianpubs.orggoogle.com These advancements reflect the broader trend in chemical synthesis towards more efficient and sustainable practices.

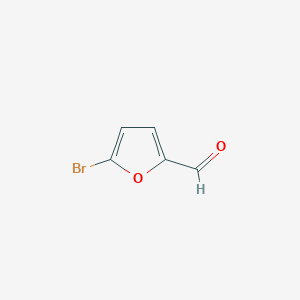

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTFHWXMITZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344910 | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-24-7 | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Furaldehyde

Classical Approaches to Furan (B31954) Bromination

Historically, the synthesis of 5-Bromo-2-furaldehyde has been achieved through the bromination of 2-furaldehyde. chemicalbook.comasianpubs.org These classical methods, while foundational, are often beset by challenges related to selectivity and the use of harsh reagents.

Regioselectivity Challenges in 2-Furaldehyde Bromination

A primary hurdle in the classical bromination of 2-furaldehyde is controlling the position of the bromine atom on the furan ring. asianpubs.org The use of molecular bromine as a brominating agent, though having high atom utilization, often leads to poor regioselectivity. chemicalbook.comasianpubs.org This can result in a mixture of products, including monobrominated and dibrominated furan derivatives. chemicalbook.comasianpubs.org For instance, the reaction can yield both this compound and 4-bromo-2-furaldehyde, with the ratio of these isomers being highly dependent on reaction conditions such as temperature. asianpubs.org One study demonstrated that while the ratio of 5-bromo to 4-bromo isomers was 86:9 at 80°C, it shifted to 39:54 at -15°C when using N-bromosuccinimide (NBS) as the brominating agent. asianpubs.org This lack of selectivity necessitates complex purification processes to isolate the desired 5-bromo isomer.

Role of Lewis Acids in Traditional Syntheses

To enhance the electrophilicity of the brominating agent and influence the reaction's outcome, Lewis acids such as aluminum chloride (AlCl₃) have been employed in traditional syntheses. chemicalbook.comasianpubs.orgchegg.com The Lewis acid coordinates with the brominating agent, polarizing it and making it a more potent electrophile for the aromatic furan ring. chegg.com However, the presence of a Lewis acid can also lead to undesired side reactions. For example, the reaction of bromine and 2-furaldehyde in the presence of AlCl₃ at 0°C can favor the formation of 4,5-dibromo-2-furaldehyde. asianpubs.org While Lewis acids can play a role in activating the bromination process, their use does not always resolve the issue of regioselectivity and can contribute to the formation of multiple products. asianpubs.orgiust.ac.ir

Modern and Green Chemistry Synthesis Routes

Ionic Liquid-Mediated Bromination

A significant advancement in the synthesis of this compound is the use of ionic liquids as both the solvent and the brominating agent. chemicalbook.comasianpubs.org This method offers several advantages, including high selectivity, enhanced reaction rates, and simpler work-up procedures. chemicalbook.com

1-Butyl-3-Methylimidazolium Tribromide as a Brominating Agent

One of the most effective reagents in this category is 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃). chemicalbook.comasianpubs.orgchemimpex.com This ionic liquid serves as a stable and easily handled source of bromine, offering a safer alternative to molecular bromine. chemicalbook.comasianpubs.orgchemimpex.com The use of [bmim]Br₃ has been shown to provide high regioselectivity, favoring the formation of the desired this compound with minimal byproducts. chemicalbook.comasianpubs.org Research indicates that the bromination of 2-furaldehyde with [bmim]Br₃ can proceed rapidly and with high yield. chemicalbook.com

Solvent-Free Reaction Conditions

A key advantage of using [bmim]Br₃ is the ability to perform the reaction under solvent-free conditions. chemicalbook.comasianpubs.orgresearchgate.net This approach aligns with the principles of green chemistry by eliminating the need for volatile organic solvents, thereby reducing environmental pollution. chemicalbook.comgoogle.com In a typical procedure, freshly distilled 2-furaldehyde is added dropwise to [bmim]Br₃ and stirred at a controlled temperature. chemicalbook.comasianpubs.org This method has been reported to produce this compound in high yields (e.g., 88%) after a relatively short reaction time. chemicalbook.comasianpubs.org Furthermore, the ionic liquid can often be recovered and reused without a significant loss of activity, adding to the economic and environmental benefits of this synthetic route. asianpubs.org

Table 1: Comparison of Bromination Methods for 2-Furaldehyde This table is interactive. Click on the headers to sort the data.

| Method | Brominating Agent | Solvent/Conditions | Key Findings | Yield of this compound | Reference |

|---|---|---|---|---|---|

| Classical | Molecular Bromine (Br₂) with AlCl₃ | Traditional Solvents | Can favor dibromination (4,5-dibromo-2-furaldehyde). | Variable, often with byproducts | asianpubs.org |

| Classical | N-Bromosuccinimide (NBS) | CCl₄ | Regioselectivity is highly temperature-dependent. | Variable, isomer ratio changes with temperature | asianpubs.org |

| Modern/Green | 1-Butyl-3-methylimidazolium Tribromide ([bmim]Br₃) | Solvent-Free | High regioselectivity for monobromination at the 5-position. The ionic liquid is reusable. | High (e.g., 88.1%) | chemicalbook.comasianpubs.org |

Catalyst Reusability and Environmental Implications

The advancement of synthetic methodologies for this compound has increasingly focused on the principles of green chemistry, emphasizing catalyst reusability and minimizing environmental impact. A significant development in this area is the use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), as both a brominating agent and a catalyst. chemicalbook.comasianpubs.org This approach presents a more environmentally benign alternative to traditional methods that often employ hazardous reagents like molecular bromine and volatile organic solvents. asianpubs.orggoogle.com

Traditional bromination of 2-furaldehyde using liquid bromine is plagued by poor regioselectivity, leading to a mixture of mono- and di-brominated products, which complicates purification and generates waste. chemicalbook.comasianpubs.org Furthermore, the use of liquid bromine poses significant handling risks and environmental hazards. google.com In contrast, the use of [Bmim]Br₃ under solvent-free conditions offers high selectivity for the desired 5-bromo isomer, enhanced reaction rates, and operational simplicity. chemicalbook.comasianpubs.org

Table 1: Reusability of Ionic Liquid Catalyst in the Synthesis of this compound

| Reuse Cycle | Yield (%) |

| 1 | 88.1 |

| 2 | 87.5 |

| 3 | 88.0 |

| 4 | 86.9 |

| 5 | 87.2 |

| Data sourced from research on the bromination of 2-furaldehyde using [Bmim]Br₃. asianpubs.org |

Other Advanced Synthetic Strategies

Beyond the use of recyclable ionic liquids, other advanced synthetic strategies for this compound have been developed, primarily focusing on palladium-catalyzed cross-coupling reactions. These methods offer powerful tools for creating carbon-carbon bonds and introducing aryl groups at the 5-position of the furan ring, often starting from 2-furaldehyde or its derivatives.

One prominent advanced method is the direct C-H arylation of 2-furaldehyde. An efficient and regioselective procedure employs a palladium(II) chloride catalyst to couple 2-furaldehyde with various functionalized aryl halides. researchgate.net This approach directly functionalizes the C-H bond at the 5-position of the furan ring, which is the most electronically favorable site for electrophilic aromatic substitution. researchgate.net The reaction proceeds under relatively mild conditions and provides a range of 5-aryl-2-formylfuran derivatives, demonstrating its utility in generating molecular diversity. researchgate.net

Another significant palladium-catalyzed method is the Suzuki-Miyaura coupling reaction. This strategy involves the cross-coupling of this compound with a boronic acid derivative. broadinstitute.org In one application, this compound was coupled with m-methylphenylboronic acid in a two-step synthesis to produce a more complex furaldehyde derivative. broadinstitute.org While highly effective, a drawback of the Suzuki-Miyaura coupling is the need to pre-synthesize the boronic acid reagent, which can add steps and generate hazardous waste. researchgate.net

Electrochemical synthesis represents an emerging and sustainable frontier. One novel approach utilizes a derivative of this compound, methyl 5-bromo-2-furancarboxylate, for electrochemical carboxylation with CO₂ to produce 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer. acs.org In this system, the C-Br bond is selectively targeted for electrochemical reduction, which facilitates the reaction with CO₂ under mild conditions. While the primary product isn't this compound itself, this strategy showcases an advanced and environmentally conscious application of a closely related brominated furan, circumventing the high energy requirements of direct C-H activation. acs.org

These advanced strategies, particularly those involving palladium catalysis and electrochemistry, represent the ongoing efforts to develop more efficient, selective, and sustainable routes to synthesize this compound and its derivatives, expanding their accessibility for applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.comasianpubs.org

Reactivity and Mechanistic Studies of 5 Bromo 2 Furaldehyde

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring and Aldehyde Group

5-Bromo-2-furaldehyde is a heterocyclic compound featuring a furan ring substituted with both an aldehyde group and a bromine atom. This combination of functional groups imparts a distinct reactivity profile to the molecule. The furan ring itself is an electron-rich aromatic system, susceptible to electrophilic attack. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophiles, while the bromine atom at the 5-position also influences the regioselectivity of such reactions. Electrophilic substitution reactions on 2-furaldehyde derivatives typically occur at the 5-position due to the directing effect of the oxygen atom in the furan ring organic-chemistry.orgacs.org.

The aldehyde group, on the other hand, is a classic electrophilic center. The carbonyl carbon is susceptible to nucleophilic attack, leading to a variety of addition and condensation reactions. Nucleophiles can add to the carbonyl group, forming tetrahedral intermediates that can then be protonated to yield alcohols or undergo further transformations. This dual reactivity, with the furan ring acting as a potential nucleophile and the aldehyde group as an electrophile, allows for a diverse range of chemical transformations. Cysteine sulfenic acids, for example, possess both nucleophilic and electrophilic properties, and their electrophilic sulfur atom is subject to nucleophilic attack by various nucleophiles, including carbanions, amines, phosphines, and thiols nih.gov.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such reactions, primarily due to the presence of the bromine atom, which can readily participate in oxidative addition steps with various transition metal catalysts.

Palladium catalysts are widely employed in a myriad of organic transformations, including alkylation, arylation, and cross-coupling reactions mdpi.com. The versatility of palladium catalysis has made it a cornerstone of modern synthetic chemistry mdpi.com. A variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-substituted aromatic precursors to generate diverse chemical libraries nih.gov.

Direct arylation is an atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents. An efficient and regioselective method for the direct arylation of 2-furaldehyde with functionalized aryl halides has been developed using a catalytic amount of palladium(II) chloride under relatively mild conditions organic-chemistry.orgacs.orgnih.gov. This method provides a range of 5-aryl-2-formylfuran derivatives in good yields organic-chemistry.orgacs.org. The reaction mechanism is thought to involve an electrophilic attack of a palladium(II) species at the electron-rich 5-position of the furan ring organic-chemistry.orgacs.org. This regioselectivity is a key advantage of this method organic-chemistry.orgacs.org.

Direct heteroarylation of pyridyl-containing substrates, such as 2-(5-bromothiophen-2-yl)pyridine, with various heteroarenes has been achieved in moderate to high yields using a palladium catalyst rsc.org. This reaction proceeds regioselectively at the C5 position of heterocycles like thiophenes, thiazoles, furans, and pyrroles and is tolerant of various functional groups such as formyl, acetyl, ester, nitrile, or chloro substituents on the heteroarene partner rsc.org.

Table 1: Examples of Palladium-Catalyzed Direct Arylation of 2-Furaldehyde Derivatives

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | PdCl₂ | KOAc | DMA | 85 | organic-chemistry.org |

| 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | DMA | 78 | acs.org |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 82 | organic-synthesis.com |

| 2-Bromothiophene | Pd(OAc)₂/PCy₃·HBF₄ | K₂CO₃ | DMA | 75 | acs.org |

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates libretexts.org. This reaction is instrumental in creating biaryl compounds, conjugated systems of alkenes, and styrenes libretexts.org. This compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to afford 5-aryl-2-furaldehydes. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base organic-synthesis.com. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org.

Facile synthetic routes for preparing a wide range of 5-substituted 2-furaldehydes have been developed through the Pd-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with this compound acs.orgnih.gov. These reactions are carried out under mild conditions acs.orgnih.gov.

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | organic-synthesis.com |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 92 | organic-synthesis.com |

| 3-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 88 | acs.org |

| 4-Formylphenylboronic acid | Pd(OAc)₂ | XPhos | CsF | THF | 90 | organic-synthesis.com |

While palladium is the most common catalyst for cross-coupling reactions of this compound, other transition metals can also be employed. For instance, nickel catalysts can be used for Suzuki-Miyaura and other cross-coupling reactions, often offering a more cost-effective alternative to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-N, C-O, and C-S bonds. Furthermore, rhodium-catalyzed reactions have been utilized for the arylation of heterocycles mdpi.com. The development of novel catalytic systems, including the use of palladium in combination with other metals, is an active area of research mdpi.com.

C-H activation has emerged as a powerful strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds researchgate.net. This approach is highly atom-economical as it avoids the pre-functionalization of substrates researchgate.net. In the context of this compound, C-H activation can be used to introduce substituents at specific positions on the furan ring.

A direct coupling approach for the synthesis of 5,5′-bisfurfural has been developed via the coupling of 2-furaldehyde and this compound using an air-stable catalyst system of Pd(OAc)₂ and P(t-Bu)₃HBF₄ researchgate.net. This process involves the activation of an aromatic C-H bond researchgate.net. The developed procedure has also been used to functionalize thiophene-containing moieties, leading to novel compounds with useful 5-heteroaryl-2-furaldehyde functionalities researchgate.net. The use of directing groups can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization scielo.br.

Palladium-Catalyzed Coupling Reactions

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, primarily involving the aldehyde functional group. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of more complex molecules.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without an α-hydrogen) and a ketone, which results in the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijarsct.co.in While specific studies detailing the Claisen-Schmidt condensation of this compound with various acetophenones are not extensively documented in the surveyed literature, the reaction is a well-established transformation for related furan aldehydes, such as furfural (B47365). rsc.org

In a typical Claisen-Schmidt mechanism, a base (like sodium hydroxide) removes an α-hydrogen from the acetophenone (B1666503) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated chalcone structure. ijarsct.co.in The reaction of furfural with acetophenone to produce 3-(furan-2-yl)-1-phenylprop-2-en-1-one is a commercially attractive process, highlighting the utility of this transformation for furan aldehydes. rsc.org It is therefore highly probable that this compound would react analogously with substituted acetophenones to produce a series of (E)-1-(Aryl)-3-(5-bromo-2-furyl)prop-2-en-1-ones.

The aldehyde group of this compound readily reacts with primary amines, such as anilines and their derivatives, in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. imist.ma

While specific studies on the condensation of this compound with anilines are not detailed in the available literature, the reaction is well-documented for structurally similar compounds like 5-bromo-2-hydroxy benzaldehyde. sjomr.org.in In these cases, the condensation with aniline (B41778) in an alcohol medium yields the corresponding bidentate Schiff base ligand. researchgate.net This suggests that this compound would similarly react with various anilines to form N-(5-bromofuran-2-yl)methylene)anilines. The reaction is typically reversible and can be catalyzed by either acid or base. imist.ma The resulting imine product retains the reactive C-Br bond, allowing for further functionalization.

Amination and Diels-Alder Procedures

A significant application of this compound is its use in a one-pot, two-step amination and Diels-Alder sequence to synthesize polysubstituted anilines. sigmaaldrich.com This metal-free procedure leverages the reactivity of both the bromine atom and the furan ring.

The first step is a nucleophilic aromatic substitution where a secondary amine (such as morpholine (B109124) or piperidine) displaces the bromine atom at the 5-position of the furan ring. This amination step transforms the furan into an electron-rich diene, which is highly reactive in subsequent cycloaddition reactions. The resulting 5-amino-2-furaldehyde derivative is not isolated but is directly subjected to a Diels-Alder reaction with a suitable dienophile, like N-phenylmaleimide. The cycloaddition occurs across the furan ring, which acts as the diene. The initial oxabicyclic adduct is unstable and undergoes spontaneous dehydration and aromatization under the reaction conditions to yield a stable, polysubstituted aniline derivative in high yield. This sequence provides a convenient and efficient route to complex aniline structures from a commercially available starting material.

Table 1: One-Pot Amination/Diels-Alder Reaction of this compound

| Secondary Amine | Dienophile | Amination Time (h) | Diels-Alder Time (h) | Overall Yield (%) |

|---|---|---|---|---|

| Morpholine | N-phenylmaleimide | 4 | 18 | 79 |

| Piperidine | N-phenylmaleimide | 4 | 18 | 58 |

Data sourced from Medimagh, R., et al. (2008).

Photochemical Transformations and Derivatization to Aryl-2-furyl Derivatives

Photochemical reactions provide a distinct pathway for the functionalization of this compound. Irradiation of the compound in an aromatic solvent, such as benzene (B151609), can lead to the formation of aryl-2-furyl derivatives. Specifically, the irradiation of this compound in a benzene solution has been shown to furnish 5-phenyl-2-furaldehyde (B76939) in a 64% yield.

This transformation is believed to proceed via a radical mechanism initiated by the photolytic cleavage of the carbon-bromine bond. The resulting furyl radical can then attack the aromatic solvent to form the C-C coupled product. This photochemical arylation represents a direct method for introducing an aryl substituent at the 5-position of the furan ring without the need for a metal catalyst. In a different photochemical process, irradiation of this compound in diethyl ether can lead to a debromination product, yielding 2-furaldehyde in high yields.

Reductive Coupling and Oxidation Reactions

This compound can undergo both reductive coupling and oxidation reactions, targeting different parts of the molecule.

Coupling Reactions: Palladium-catalyzed coupling reactions are effective for forming new carbon-carbon bonds at the 5-position. A direct coupling approach using a palladium acetate (B1210297) catalyst can be used to synthesize 5,5′-bisfurfural by reacting this compound with 2-furaldehyde (furfural). researchgate.net This intermolecular cross-coupling reaction provides a route to symmetrical or unsymmetrical bifuran structures, which are valuable building blocks for polymers and other functional materials. researchgate.net

Oxidation Reactions: The aldehyde functional group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 5-bromo-2-furoic acid. While specific conditions for this exact transformation are not detailed in the reviewed literature, the oxidation of the closely related furfural to furoic acid is well-established. mdpi.com These oxidations can be achieved using various catalytic systems, including those based on ruthenium pincer complexes which use alkaline water as the oxidant, or through biocatalytic methods employing whole-cell biocatalysts. mdpi.comnih.gov These methods are often highly selective for the aldehyde group, leaving other parts of the molecule intact. The resulting 5-bromo-2-furoic acid can then serve as a substrate for further reactions, such as reductive coupling to form 2,2'-bifuranyl-5,5'-dicarboxylic acid (BFDCA). researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-Bromo-2-furaldehyde reveals three distinct signals corresponding to the three hydrogen atoms in the molecule: the aldehydic proton and the two protons on the furan (B31954) ring. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, a characteristic chemical shift for aldehydes. The two protons on the furan ring are in different chemical environments and exhibit a coupling interaction, resulting in two doublets. The specific chemical shifts and coupling constants are key identifiers for the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | ~9.5 | Singlet | N/A |

| Furan-H (at C3) | ~7.3 | Doublet | ~3.7 |

Note: Exact chemical shifts can vary slightly depending on the solvent used for analysis.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom. The carbon of the aldehyde group (C=O) is typically the most deshielded, appearing furthest downfield. The carbon atom bonded to the bromine (C5) also shows a characteristic chemical shift, while the other furan ring carbons appear at distinct positions, confirming the substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~177 |

| C2 (Aldehyde-bearing) | ~153 |

| C3 | ~124 |

| C4 | ~114 |

Note: These are approximate values; actual shifts may vary based on experimental conditions.

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 174.98 g/mol . In the mass spectrum, the molecular ion peak would be observed at m/z values corresponding to this mass, typically showing a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This provides both the retention time from the GC, a characteristic of the compound under specific conditions, and the mass spectrum for definitive identification. The NIST (National Institute of Standards and Technology) library contains reference mass spectra for this compound, which can be used for comparison and confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows strong, characteristic absorption bands that confirm the presence of its key functional groups. A very strong and sharp peak in the region of 1670-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. Additionally, characteristic C-H stretching vibrations for the aldehyde group often appear as a pair of weaker bands around 2750 and 2850 cm⁻¹. Vibrations associated with the furan ring (C=C and C-O stretching) also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would also clearly show the C=O stretch and the aromatic ring vibrations, providing confirmatory evidence for the functional groups identified by IR.

Table 3: Key Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate IR Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1670 - 1730 (Strong) |

| Aldehyde (C-H) | Stretch | ~2750 and ~2850 (Weak to Medium) |

| Furan Ring (C=C) | Stretch | ~1600 |

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallography provides unparalleled detail about solid-state structure, it requires the growth of a suitable single crystal, which can be a challenging process. Although it is a definitive method for structure determination, publicly available, specific X-ray crystallographic data for this compound was not identified in the surveyed resources. However, the technique remains the gold standard for unequivocally establishing the solid-state structure of such a compound, should a suitable crystal be obtained and analyzed.

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For furan (B31954) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic parameters. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. edu.krd A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd For a related compound, 5-nitro-2-furaldehyde (B57684) oxime, DFT calculations have shown that the HOMO is primarily localized over the entire molecule, while the LUMO is concentrated on the nitro group and the C=N-OH moiety, indicating the pathways for intramolecular charge transfer. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the electronic structure. It examines charge delocalization and hyperconjugative interactions within the molecule. nih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability imparted by these electronic effects. For instance, NBO analysis can reveal significant stabilization energies arising from the delocalization of lone pair electrons from the furan oxygen atom into the antibonding orbitals of adjacent C-C bonds. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps are used to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations

This table is illustrative of the types of parameters obtained from DFT calculations for furan derivatives, based on studies of analogous compounds.

| Parameter | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.0 to 5.0 Debye |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of complex organic reactions. DFT calculations can map out the potential energy surfaces of a reaction, identifying transition states, intermediates, and activation energies. This approach allows for the comparison of different possible reaction pathways to determine the most energetically favorable one. pku.edu.cn

For furan derivatives, computational studies have been used to investigate cycloaddition reactions. For example, the mechanism of [8+2] cycloadditions between dienylfurans and alkynes has been explored using DFT. pku.edu.cn Such studies can distinguish between concerted and stepwise pathways by locating the relevant transition states. In a stepwise mechanism, the formation of a diradical or zwitterionic intermediate is modeled, and the subsequent ring-closure step is analyzed. pku.edu.cn

5-Bromo-2-furaldehyde is a versatile precursor in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to synthesize 5-substituted-2-furaldehydes. nih.govresearchgate.net While detailed computational studies on these specific reactions involving this compound are not extensively published, the methodology is well-established. A computational investigation would typically involve modeling the catalytic cycle, including the oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination steps. By calculating the free energy profile for each step, researchers can identify the rate-determining step and understand how substituents on the furan ring influence the reaction kinetics.

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity of compounds based on their molecular structure. These models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined activity. pharmacyjournal.in

For furan derivatives, 2D-QSAR studies have been conducted to explore their antibacterial activity. pharmacyjournal.in In a typical QSAR study, a set of related compounds is selected, and various molecular descriptors are calculated. These can include:

Electronic descriptors: Describing the distribution of charges (e.g., SdOE-index).

Topological descriptors: Describing the atomic connectivity and shape of the molecule (e.g., SsCH3E-index). pharmacyjournal.in

Thermodynamic descriptors: Describing the energy and stability of the molecule.

Using statistical methods like multiple linear regression (MLR), a model is built to correlate these descriptors with biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). The predictive power of the QSAR model is assessed through internal and external validation techniques, using statistical parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (Pred_r²). pharmacyjournal.in A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.

SAR studies on various furan-based derivatives have indicated that the presence and position of electronegative atoms like bromine can significantly influence their biological activity, often enhancing it. researchgate.net

Molecular Docking and Drug Design Approaches

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. It is a cornerstone of modern drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions. researchgate.netnih.gov

The this compound scaffold is present in molecules designed as potential therapeutic agents. For instance, a derivative, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, was synthesized and evaluated as an anti-inflammatory agent. researchgate.net Molecular docking studies of this compound against the cyclooxygenase-2 (COX-2) protein (PDB ID: 6COX) revealed a strong binding affinity. researchgate.net The docking results showed that the compound fits well into the active site of the enzyme, forming key interactions with amino acid residues.

Table 2: Molecular Docking Results for a this compound Derivative against COX-2

Data sourced from a study on 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. researchgate.net

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 (6COX) | -9.63 | TYR355, LEU352, SER353, VAL523, PHE518 |

The analysis of the docking pose indicated that the furan and isatin (B1672199) rings occupied a specific channel in the COX-2 active site. The interactions were primarily hydrophobic, involving residues like TYR355, LEU352, and PHE518. researchgate.net Such studies are crucial in drug design as they help rationalize the observed biological activity and provide a structural basis for further optimization of the lead compound to improve potency and selectivity. Derivatives of the related compound 5-bromo salicylaldehyde (B1680747) have also been docked against microbial protein targets, demonstrating the broad utility of this structural motif in targeting different biological systems. researchgate.netasianpubs.org

Future Directions and Emerging Research Avenues

Development of More Selective and Efficient Catalytic Systems

The synthesis and derivatization of 5-Bromo-2-furaldehyde heavily rely on catalytic processes. Future research is geared towards the development of catalytic systems that offer higher selectivity and efficiency. For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating 5-substituted 2-furaldehydes from this compound. nih.gov The advancement of catalysts like Pd(dppf)Cl2 has enabled these reactions to proceed under mild conditions. researchgate.net

Current research efforts are exploring various catalysts to improve reaction outcomes such as yield and selectivity. Vanadium-based catalysts, for example, have been studied for the selective oxidation of related furan (B31954) compounds, which could inform the development of catalysts for reactions involving this compound. researchgate.net The goal is to minimize side reactions and reduce the formation of unwanted byproducts, such as the double bromination that can occur during synthesis. asianpubs.org The table below summarizes different catalytic systems used in reactions involving furan derivatives, highlighting the ongoing effort to find optimal catalysts.

| Catalyst System | Reaction Type | Substrate | Product | Yield | Reference |

| Pd(dppf)Cl2 | Cross-coupling | This compound & Organozinc reagents | 5-Aryl-2-furaldehydes | 71-77% | researchgate.net |

| Pd(OAc)2 | Suzuki-Miyaura Coupling | This compound & Phenylboronic acid | 5-Phenyl-2-furaldehyde (B76939) | High Yield | researchgate.net |

| VOPO4·2H2O | Selective Oxidation | 5-Hydroxymethyl-2-furaldehyde | Furan-2,5-dicarboxaldehyde | 63-89% | researchgate.net |

| [bmim]Br3 | Bromination | 2-Furfural | This compound | 88.1% | asianpubs.org |

This table presents a selection of catalytic systems and their performance in the synthesis and derivatization of furan compounds.

Exploration of Novel Derivatizations for Expanded Applications

This compound is a versatile precursor for synthesizing a variety of derivatives due to its reactive aldehyde and bromo groups. guidechem.com Researchers are continuously exploring new derivatization reactions to create novel compounds with expanded applications in pharmaceuticals and agrochemicals. asianpubs.org

Key derivatization strategies include Suzuki-Miyaura and Stille coupling reactions to introduce aryl or heteroaryl groups at the 5-position, leading to compounds like 5-phenyl-2-furaldehyde. researchgate.net Other synthetic transformations include Knoevenagel condensation of the aldehyde group to form complex molecules like 2-cyano-3-[5-(4-X-phenyl-sulfonyl)-2-furyl] acrylonitriles. The exploration of one-pot, multi-step procedures is also a significant area of research, allowing for the efficient synthesis of complex structures such as anilines from this compound. These novel derivatives are being investigated for a range of pharmacological activities. researchgate.net

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound synthesis and derivatization into continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch methods, including enhanced safety, better control over reaction parameters, improved efficiency, and easier scalability. researchgate.netscielo.br

Automated synthesis platforms, which can combine different flow modules, allow for the rapid and efficient production of complex molecules. mpg.denih.gov These systems can perform multiple reaction steps consecutively, reducing manual handling and the potential for error. nih.gov While the specific application of flow chemistry to this compound is an emerging area, the principles have been successfully applied to the synthesis of various pharmaceutical compounds, including nitrogen-containing heterocycles. researchgate.net The development of fully automated fast-flow instruments is enabling the rapid synthesis of even large molecules like proteins, showcasing the potential for this technology to revolutionize the production of this compound derivatives. nih.gov This approach is particularly well-suited for photochemical and temperature-sensitive processes, which can be precisely controlled in a flow reactor. rsc.org

Discovery of New Biological Targets and Therapeutic Areas

Derivatives of this compound are being actively investigated for their potential pharmacological applications. The furan moiety is present in many biologically active compounds, and modifications to the this compound scaffold can lead to new therapeutic agents. researchgate.net For instance, compounds derived from 5-phenyl-2-furaldehyde, which can be synthesized from this compound, have shown potential as antimicrobial and antitumor agents. researchgate.net

The related compound, 5-hydroxymethyl-2-furaldehyde (5-HMF), has been studied for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-sickling properties. biosynth.comnih.gov These findings suggest that derivatives of this compound could also possess a broad spectrum of therapeutic effects. nih.gov Ongoing research focuses on identifying the specific biological targets of these novel compounds to understand their mechanisms of action and to discover new therapeutic areas where they could be effective. The potential applications span a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netbiosynth.com

Sustainable Synthesis and Process Optimization in Industrial Production

As the demand for this compound and its derivatives grows, there is an increasing focus on developing sustainable and optimized industrial production methods. basetwo.ai A key goal is to create "green" synthetic routes that minimize waste and environmental impact. rsc.org One approach involves the use of solvent-free reaction conditions, which not only reduces environmental pollution but can also simplify product purification. asianpubs.org The use of ionic liquids like 1-butyl-3-methylimidazolium tribromide as a brominating agent is an example of a more environmentally benign approach to synthesizing this compound. asianpubs.org

Process optimization in a manufacturing setting involves a systematic approach to identify and eliminate bottlenecks, adjust process variables, and enhance efficiency and cost-effectiveness. basetwo.ai For the production of related furan compounds like furfural (B47365), optimization studies have focused on variables such as reaction temperature, catalyst concentration, and reaction time to maximize yield. researchgate.net Similar principles can be applied to the industrial-scale synthesis of this compound to ensure a more sustainable and economically viable process. basetwo.aiscilit.com This includes exploring alternative, renewable starting materials to reduce reliance on fossil fuels. acs.org

Q & A

Q. What are the primary synthetic routes for preparing 5-Bromo-2-furaldehyde, and how are reaction conditions optimized?

this compound is commonly synthesized via electrophilic bromination of 2-furaldehyde derivatives. A key method involves protecting the aldehyde group as an acetal (e.g., using ethylene glycol and Amberlyst 15 or BF₃•Et₂O as catalysts) to avoid side reactions during bromination. After bromination, the acetal is hydrolyzed to regenerate the aldehyde group . Optimization includes solvent selection (e.g., benzene for azeotropic water removal), reaction time (5–7 hours under reflux), and catalyst loading (e.g., 0.05 mL BF₃•Et₂O) to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic peaks for the aldehyde proton (δ ~9.6 ppm) and furan protons (δ ~6.5–7.5 ppm).

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of aldehyde) confirm functional groups .

- Gas Chromatography (GLC): Used to monitor reaction progress and purity, with retention times calibrated against authentic samples .

- Mass Spectrometry (MS): Molecular ion peak at m/z 174.98 (M⁺) aligns with the molecular formula C₅H₃BrO₂ .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful (Xn) with acute toxicity via oral, dermal, and inhalation routes (Hazard Code: H302, H312, H332) . Key precautions:

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 0–6°C, protected from light and moisture. The compound is air-sensitive and prone to decomposition at room temperature .

Advanced Research Questions

Q. How do solvent polarity and reaction scale affect radiobromination efficiency in tracer studies using this compound?

In no-carrier-added ⁷⁶Br radiobromination, solvent choice (e.g., dichloromethane vs. DMF) significantly impacts electrophilic destannylation yields. Polar aprotic solvents enhance reaction rates but may increase side reactions. Tracer-scale syntheses (nmol–µmol) require meticulous control of stoichiometry and purification (e.g., HPLC) to isolate radiochemically pure products .

Q. Why does this compound fail to react in asymmetric photoredox/nickel dual catalysis systems?

Despite its electron-deficient aromatic system, this compound exhibits low reactivity in photoredox/nickel-catalyzed cross-couplings due to steric hindrance from the bulky bromine substituent and poor orbital overlap with nickel catalysts. This limits its utility in synthesizing β-aryl ketones .

Q. What are the limitations of acetal protection strategies for this compound in multi-step syntheses?

While acetal protection (e.g., using ethylene glycol) prevents aldehyde oxidation, it introduces challenges in deprotection. Acidic hydrolysis (HClO₄ or Amberlyst 15) may degrade brominated furan rings, requiring neutralization (NaHCO₃) and rapid purification to avoid decomposition .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing bromine and aldehyde groups activate the furan ring at specific positions (e.g., C3 for SNAr). However, steric effects at C5 (bromine) reduce accessibility, necessitating directing groups or high-temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。